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Compound of Interest

Compound Name: (3-Aminopyridin-2-yl)methanol

Cat. No.: B1284177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of (3-
Aminopyridin-2-yl)methanol derivatives, focusing on their potential as anticancer,

antimicrobial, and kinase-inhibiting agents. Detailed protocols for key experiments are provided

to facilitate further research and development in this area.

Biological Activities and Potential Applications
(3-Aminopyridin-2-yl)methanol and its derivatives represent a versatile class of heterocyclic

compounds with a wide spectrum of biological activities. The unique structural features of the

aminopyridine scaffold allow for diverse functionalization, leading to compounds with potent

and selective biological effects. These derivatives have emerged as valuable building blocks in

medicinal chemistry, particularly in the development of novel therapeutic agents.

The primary areas of investigation for these compounds include:

Anticancer Activity: Many derivatives have demonstrated significant cytotoxicity against a

range of cancer cell lines, including those of the lung, breast, liver, and brain. Their

mechanisms of action often involve the inhibition of key cellular processes such as cell

proliferation, as well as the induction of DNA damage and apoptosis.

Kinase Inhibition: A significant number of (3-Aminopyridin-2-yl)methanol derivatives have

been identified as potent inhibitors of various protein kinases, which are crucial regulators of
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cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers,

making them attractive targets for drug development. Specific kinases targeted by these

derivatives include Monopolar Spindle 1 (MPS1), Aurora kinases, Epidermal Growth Factor

Receptor (EGFR), and c-Met.[1][2]

Antimicrobial Activity: Certain derivatives have shown promising activity against various

bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.

TRPV3 Antagonism: Some (pyridin-2-yl)methanol derivatives have been identified as potent

and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), indicating

their potential in treating pain and inflammation.[3][4]

Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various (3-
Aminopyridin-2-yl)methanol derivatives and related compounds from the cited literature.

Table 1: Anticancer Activity of Selected Derivatives
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Compound Cancer Cell Line IC50 (µM) Reference

Compound 12 (3-

aminoimidazo[1,2-

α]pyridine derivative)

HT-29 4.15 ± 2.93

Compound 14 (3-

aminoimidazo[1,2-

α]pyridine derivative)

B16F10 21.75 ± 0.81

Compound 9a

(pyridothienopyrimidin

e derivative)

HepG-2 1.27 [5]

Compound 9a

(pyridothienopyrimidin

e derivative)

MCF-7 10.80 [5]

Compound 5o (6-

amino-2-pyridone-3,5-

dicarbonitrile

derivative)

Glioblastoma cells Potent activity [6][7]

Compound 7b (3-

cyanopyridine-2-(1H)-

thione derivative)

A549 Most potent [8]

Compound 8a (3-

cyano-2(1H)-pyridone

derivative)

A549 Most potent [8]

3-aminopyridine-2-

carboxaldehyde

thiosemicarbazone

L1210 leukemia Active at 40 mg/kg [9]

3-amino-4-

methylpyridine-2-

carboxaldehyde

thiosemicarbazone

L1210 leukemia Active at 10 mg/kg [9]

Compound IIB

(pyridin-3-yl-pyrimidin-

A549 0.229 [10]
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2-yl-aminophenyl-

amide derivative)

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound Target Kinase IC50 (µM) Reference

3-amino-5-(1-methyl-

1H-pyrazol-4-

yl)pyridin-2(1H)-one

(2)

MPS1, Aurora kinases
Ligand efficient

inhibitor
[1]

3-amino-5-(pyridin-4-

yl)pyridin-2(1H)-one

(3)

MPS1, CHK1, PKCζ,

PKA
Reasonable activity [1]

Compound 9a

(pyridothienopyrimidin

e derivative)

EGFRWT 0.021

Compound 9a

(pyridothienopyrimidin

e derivative)

EGFRL858R 0.053 [5]

Compound 9a

(pyridothienopyrimidin

e derivative)

EGFRT790M 0.081 [5]

(S)-24o (2-

aminopyridine-3-

carboxamide

derivative)

c-Met 0.022 [2]

Table 3: Other Biological Activities
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Compound
Biological
Target/Activity

IC50 (µM) / MIC
(µg/mL)

Reference

cis-3-[(S)-

hydroxy(pyridin-2-

yl)methyl]-1-methyl-3-

[4-

(trifluoromethyl)pyrid-

in-2-yl]cyclobutanol

(74a)

TRPV3 Antagonist 0.38 [3]

Compound 6c, 8b, 9a,

9b

(pyridothienopyrimidin

e derivatives)

Antimicrobial MIC: 4–16 [5]

Experimental Protocols
General Synthesis of (3-Aminopyridin-2-yl)methanol
Derivatives
A common synthetic route to produce derivatives involves the modification of the core (3-
Aminopyridin-2-yl)methanol structure. The following is a generalized protocol based on

common synthetic strategies.

Protocol 3.1.1: Synthesis of Pyrido-fused Pyrimido[2,1-a]isoindol-7-ones

Reduction: Reduce the commercially available (aminopyridinyl)(aryl)methanones.

Mitsunobu Reaction: React the resulting alcohol with phthalimide under Mitsunobu

conditions.

Cyclodehydration: Perform an acid-catalyzed cyclodehydration to yield the final pyrido-fused

pyrimido[2,1-a]isoindol-7-one product.

In Vitro Anticancer Activity Assay (MTT Assay)
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of

potential medicinal agents.

Protocol 3.2.1: MTT Assay for Cytotoxicity

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density

of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO, isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of compounds against

specific protein kinases.

Protocol 3.3.1: In Vitro Kinase Inhibition Assay

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a

suitable substrate (e.g., a peptide or protein), ATP, and a buffer solution.

Compound Addition: Add the test compound at various concentrations to the reaction

mixture.
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Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at

a specific temperature (e.g., 30°C) for a set period.

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

Detection: Quantify the kinase activity by measuring the amount of phosphorylated

substrate. This can be done using various methods such as radioactivity-based assays (³²P-

ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration and determine the IC50 value.

Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by (3-
Aminopyridin-2-yl)methanol derivatives in the context of cancer therapy.
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Caption: EGFR signaling pathway and its inhibition.
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Caption: HGF/c-Met signaling pathway and its inhibition.

Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial evaluation of

novel (3-Aminopyridin-2-yl)methanol derivatives as potential therapeutic agents.
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Caption: Drug discovery workflow for new derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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